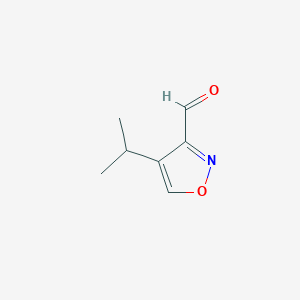
4-Propan-2-yl-1,2-oxazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C7H9NO2. It is a derivative of oxazole, a heterocyclic compound that has gained attention in the field of medicinal chemistry . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Molecular Structure Analysis
The molecular structure of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is based on the oxazole core, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure analysis of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde was not found in the retrieved papers.Applications De Recherche Scientifique
Synthesis of Novel Compounds
The study by Bhat et al. (2016) outlines the synthesis of a new series of compounds via a Vilsmeier–Haack formylation approach, demonstrating the compound's role in developing antimicrobial agents with potential application in medical science (Bhat et al., 2016). Similarly, Milišiūnaitė et al. (2021) developed a synthetic route to novel heterocyclic products, emphasizing the compound's utility in creating complex chemical structures (Milišiūnaitė et al., 2021).
Characterization of Antimicrobial Agents
The research by Manjunatha Bhat and colleagues (2016) focused on synthesizing a series of compounds for in vitro antimicrobial screening. This research underscores the potential of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde derivatives as broad-spectrum antimicrobial agents, further supported by molecular docking studies to understand their mechanism of action (Bhat et al., 2016).
Exploration of Novel Synthetic Pathways
Milišiūnaitė and team (2021) employed an intramolecular nitrile oxide cycloaddition reaction to create novel pyrazolo and pyrano oxazole derivatives, showcasing an innovative approach to synthesizing complex heterocyclic structures (Milišiūnaitė et al., 2021). Beccalli et al. (2008) highlighted a Pd(II)-catalyzed method for synthesizing 5-oxazolecarbaldehydes, presenting a novel pathway that offers an alternative to traditional formylation processes (Beccalli et al., 2008).
Propriétés
IUPAC Name |
4-propan-2-yl-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)6-4-10-8-7(6)3-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMJCKCPBCJGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


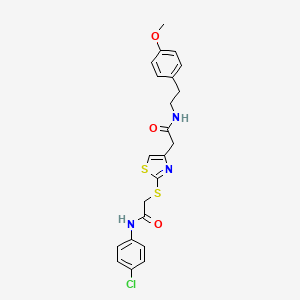

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2759275.png)
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)
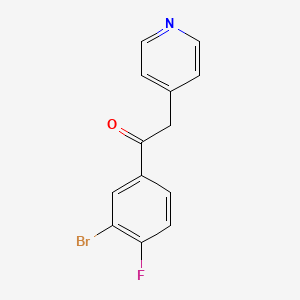
![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)
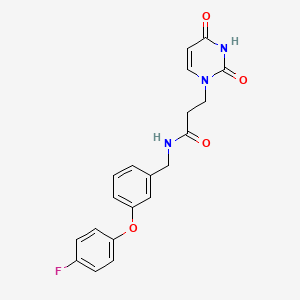
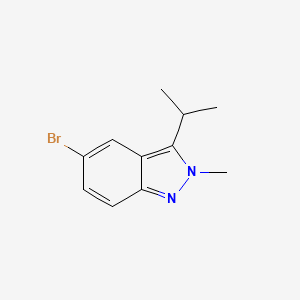
![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)
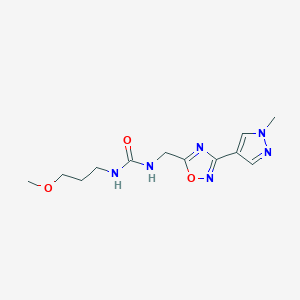
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2759293.png)